molecular formula C22H24INO4 B12633028 C22H24Ino4

C22H24Ino4

Cat. No.: B12633028
M. Wt: 493.3 g/mol
InChI Key: SNYIQYFROJQYDD-UHFFFAOYSA-M
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Description

The compound with the molecular formula C22H24INO4 N-Fmoc-3-iodo-L-alanine tert-butyl ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-iodo-L-alanine tert-butyl ester typically involves the protection of the amino group of 3-iodo-L-alanine with the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group. The tert-butyl ester is then formed by reacting the carboxyl group with tert-butyl alcohol under acidic conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scale-up process would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodine component.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-iodo-L-alanine tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols. The reactions typically occur under mild conditions with the use of solvents like dimethylformamide (DMF).

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: The major products are derivatives where the iodine atom is replaced by another functional group.

    Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.

Scientific Research Applications

N-Fmoc-3-iodo-L-alanine tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Fmoc-3-iodo-L-alanine tert-butyl ester primarily involves its role as a building block in chemical synthesis The Fmoc group protects the amino group during reactions, preventing unwanted side reactionsThis makes the compound highly versatile in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-3-bromo-L-alanine tert-butyl ester
  • N-Fmoc-3-chloro-L-alanine tert-butyl ester
  • N-Fmoc-3-fluoro-L-alanine tert-butyl ester

Uniqueness

N-Fmoc-3-iodo-L-alanine tert-butyl ester is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens like bromine, chlorine, and fluorine. This makes it more reactive in substitution reactions, providing greater versatility in synthetic applications.

Properties

Molecular Formula

C22H24INO4

Molecular Weight

493.3 g/mol

IUPAC Name

4-methoxy-6,6-dimethyl-5-(3-phenoxyprop-1-ynyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide

InChI

InChI=1S/C22H24NO4.HI/c1-23(2)12-11-16-14-19-21(27-15-26-19)22(24-3)20(16)18(23)10-7-13-25-17-8-5-4-6-9-17;/h4-6,8-9,14,18H,11-13,15H2,1-3H3;1H/q+1;/p-1

InChI Key

SNYIQYFROJQYDD-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC2=CC3=C(C(=C2C1C#CCOC4=CC=CC=C4)OC)OCO3)C.[I-]

Origin of Product

United States

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